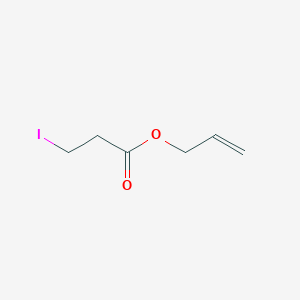![molecular formula C13H9N B14314181 2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile CAS No. 111689-61-3](/img/structure/B14314181.png)
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile is a complex organic compound that belongs to the class of cyclobutanes fused with naphthalene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile typically involves a series of photochemical reactions. One common method involves the irradiation of naphthalene-1,2-dione monoacetals in the presence of alkynes. The reaction is carried out under specific conditions, such as using hex-1-yne as both the reaction partner and solvent, and irradiating at a wavelength of 350 nm . The resulting product is then subjected to acidic hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of photochemical synthesis and subsequent hydrolysis can be scaled up for larger production if needed.
化学反応の分析
Types of Reactions
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce different alcohols or amines.
科学的研究の応用
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying photochemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
作用機序
The mechanism of action of 2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile involves its interaction with molecular targets through its functional groups. The carbonitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2a,8b-Dihydrocyclobuta[a]naphthalene-3,4-diones: These compounds share a similar cyclobutane-naphthalene structure but differ in their functional groups.
Cyclobuta[3,4]cyclobuta[1,2-b]naphthalene: Another structurally related compound with different substituents.
Uniqueness
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile is unique due to its specific carbonitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where the carbonitrile functionality is essential.
特性
CAS番号 |
111689-61-3 |
|---|---|
分子式 |
C13H9N |
分子量 |
179.22 g/mol |
IUPAC名 |
2a,8b-dihydrocyclobuta[a]naphthalene-6-carbonitrile |
InChI |
InChI=1S/C13H9N/c14-8-9-1-5-13-11(7-9)3-2-10-4-6-12(10)13/h1-7,10,12H |
InChIキー |
KZINYAFVZRMJHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C1C=CC3=C2C=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


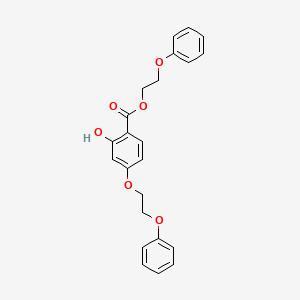
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
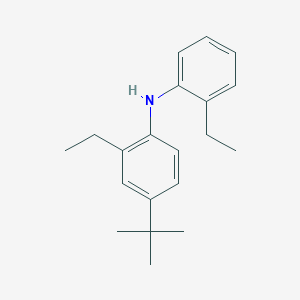
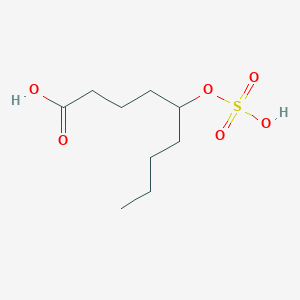
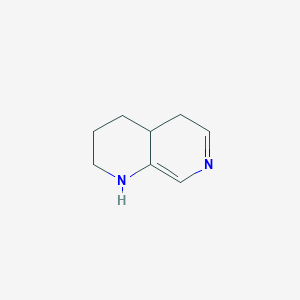
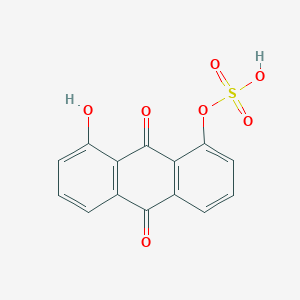
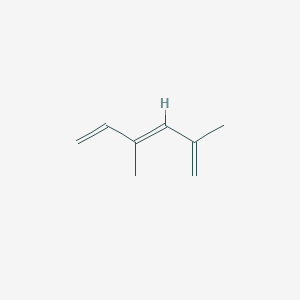
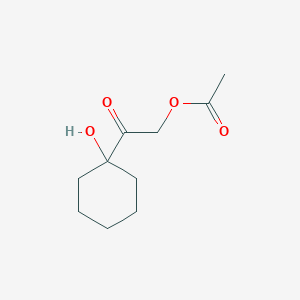
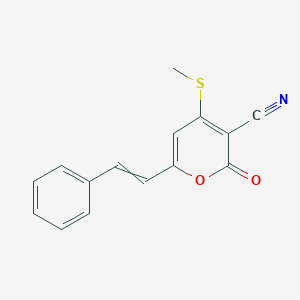
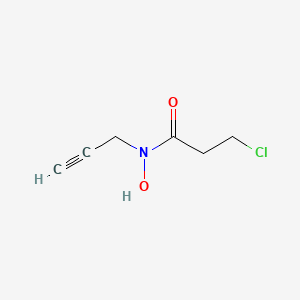
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
